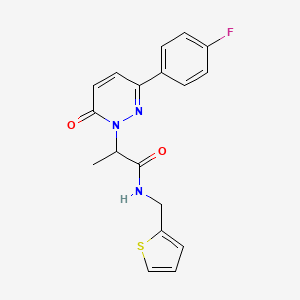

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHXQXIOMTYMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CS1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic molecule notable for its structural features, including a pyridazinone core and a fluorophenyl group. Its potential biological activities have garnered attention in medicinal chemistry, particularly in the context of drug development. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. The presence of various functional groups suggests potential interactions with biological targets, which may lead to diverse pharmacological effects.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Pyridazinone |

| Substituents | 4-Fluorophenyl, Thiophen-2-ylmethyl |

| Molecular Weight | 380.4 g/mol |

| LogP (Octanol-Water) | Indicates lipophilicity and potential cell membrane permeability |

Biological Activity

Preliminary studies suggest that the compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially serving as a lead for antibiotic development.

- Anticancer Properties : In vitro studies indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular processes.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Activity :

-

Enzyme Interaction :

- Preliminary interaction studies indicate that the compound may bind to specific receptors or enzymes, modulating their activity. This could lead to significant alterations in metabolic pathways relevant to disease states .

The biological effects of this compound are hypothesized to involve:

- Binding Affinity : The fluorophenyl group enhances binding affinity to target proteins, potentially increasing the compound's efficacy.

- Pathway Interference : The compound may interfere with signaling pathways that regulate cell growth and survival, contributing to its anticancer effects .

Synthesis and Chemical Reactions

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

- Formation of the pyridazinone core through cyclization reactions.

- Introduction of the fluorophenyl and thiophenyl groups via electrophilic substitution reactions.

Synthetic Route Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1. Pyridazinone formation | Cyclization | Polyphosphoric acid |

| 2. Substitution | Electrophilic substitution | Fluorinating agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.